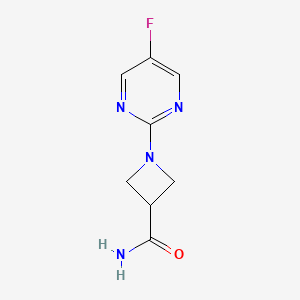
1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide” is a chemical compound with the molecular formula C8H9FN4O. It has a molecular weight of 196.185. The compound is in solid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H8FN3O2/c9-6-1-10-8(11-2-6)12-3-5(4-12)7(13)14/h1-2,5H,3-4H2,(H,13,14) . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 196.185.Wissenschaftliche Forschungsanwendungen
Synthesis and Kinase Inhibition
1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide, a derivative of 5-fluoropyrimidine, plays a significant role in the development of novel kinase inhibitors. A study by Wada et al. (2012) detailed the synthesis of novel 5-fluoropyrimidine-2-carboxamides and 5-fluoropyrimidine-4-carboxamides, emphasizing their potential in anticancer kinase inhibition (Wada et al., 2012).
Antimycobacterial Properties
In the context of antimycobacterial research, Richter et al. (2022) explored a benzimidazole analogue of this compound. This study confirmed the compound's in vitro activity against Mycobacterium smegmatis, although it showed no growth inhibition of Mycobacterium abscessus, indicating selective antimycobacterial properties (Richter et al., 2022).
Anticancer Properties and Molecular Docking
El‐Hag et al. (2022) conducted a study on thieno[2,3-d]pyrimidine and thieno[2,3-d]triazine derivatives, highlighting the biological activity against various cancer cell lines. The research incorporated 5-fluorouracil analogues, showing their significant antiproliferative activity. This study provides insights into the potential of this compound in cancer treatment through in silico studies and molecular docking analyses (El‐Hag et al., 2022).
Crystal Structure and Synthesis
The crystal structure and synthesis of related fluoropyrimidine compounds have been a focus in recent research. For instance, a 2023 study by Richter et al. discussed the crystal structure of a related compound, providing valuable insights for the synthesis and structural characterization of fluoropyrimidine derivatives (Richter et al., 2023).
Eigenschaften
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN4O/c9-6-1-11-8(12-2-6)13-3-5(4-13)7(10)14/h1-2,5H,3-4H2,(H2,10,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMSXHZHTZZDOCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=C(C=N2)F)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-chloro-2-[(2-fluorobenzyl)sulfanyl]-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2404334.png)

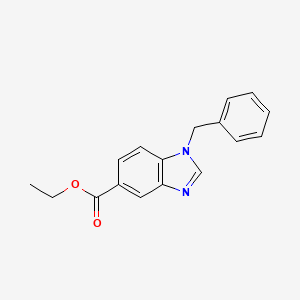
![1-[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2404338.png)
![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2404340.png)

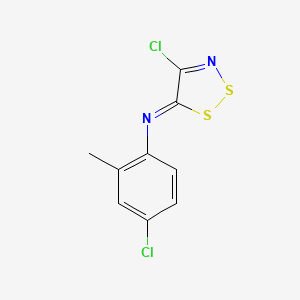
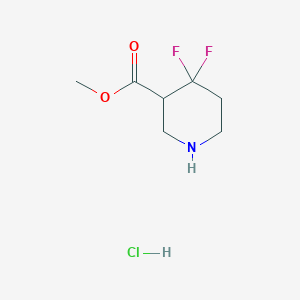
![2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2404345.png)
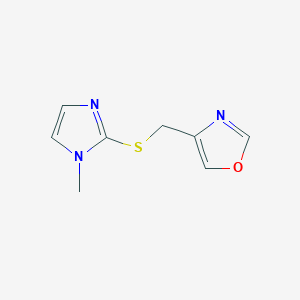
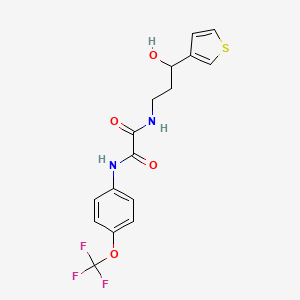
![2-([1,1'-biphenyl]-4-yl)-N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2404352.png)
![2-({4-[(4-Fluorobenzyl)oxy]phenyl}methylene)malononitrile](/img/structure/B2404353.png)

